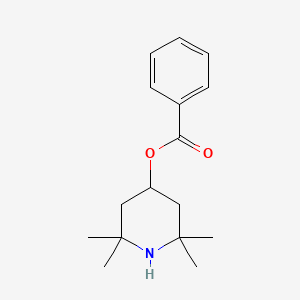
2,2,6,6-tetramethylpiperidin-4-yl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,6,6-tetramethylpiperidin-4-yl benzoate is an organic compound with the molecular formula C16H23NO2. It is a derivative of piperidine, characterized by the presence of a benzoate ester group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-tetramethylpiperidin-4-yl benzoate typically involves the esterification of 2,2,6,6-tetramethyl-4-piperidinol with benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield. The use of automated systems and advanced purification techniques further enhances the efficiency of the industrial production process .
化学反応の分析
Types of Reactions
2,2,6,6-tetramethylpiperidin-4-yl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzoate ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Conversion to 2,2,6,6-tetramethyl-4-piperidinol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2,2,6,6-tetramethylpiperidin-4-yl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant.
作用機序
The mechanism of action of 2,2,6,6-tetramethylpiperidin-4-yl benzoate involves its interaction with molecular targets such as enzymes and free radicals. The compound’s stability and unique structure allow it to effectively scavenge free radicals, thereby exerting its antioxidant effects. Additionally, it can modulate enzyme activity by binding to specific active sites, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but lacking the benzoate ester group.
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: Another derivative used as a light stabilizer in polymers.
Uniqueness
2,2,6,6-tetramethylpiperidin-4-yl benzoate stands out due to its unique combination of stability, reactivity, and versatility. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
特性
CAS番号 |
26275-88-7 |
|---|---|
分子式 |
C16H23NO2 |
分子量 |
261.36 g/mol |
IUPAC名 |
(2,2,6,6-tetramethylpiperidin-4-yl) benzoate |
InChI |
InChI=1S/C16H23NO2/c1-15(2)10-13(11-16(3,4)17-15)19-14(18)12-8-6-5-7-9-12/h5-9,13,17H,10-11H2,1-4H3 |
InChIキー |
YEYCMBWKTZNPDH-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)OC(=O)C2=CC=CC=C2)C |
正規SMILES |
CC1(CC(CC(N1)(C)C)OC(=O)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















